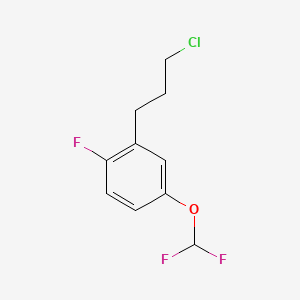
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of a suitable benzene derivative with chloropropyl and difluoromethoxy substituents. One common method involves the nucleophilic substitution reaction where a benzene ring is first functionalized with a difluoromethoxy group, followed by the introduction of a chloropropyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene
Uniqueness
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C10H10ClF3O |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2 |
Clé InChI |
AKWRAPFSUAKLQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)CCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


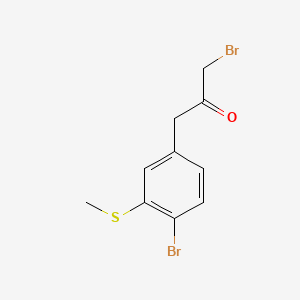

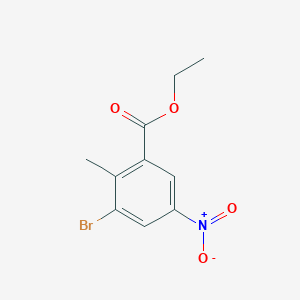

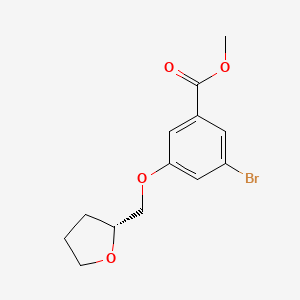
![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)
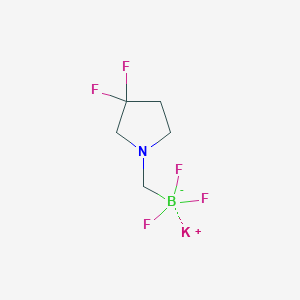
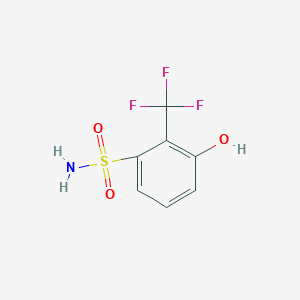
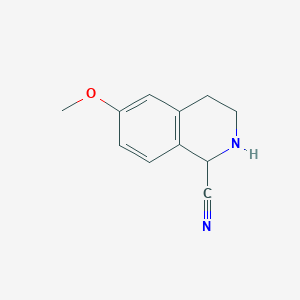
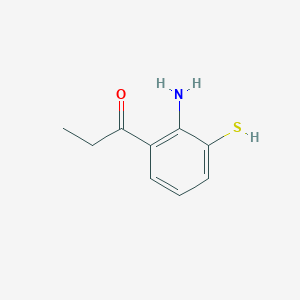
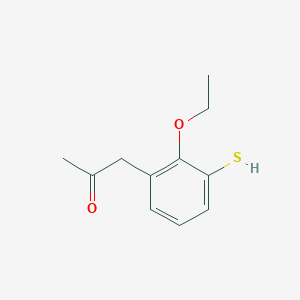
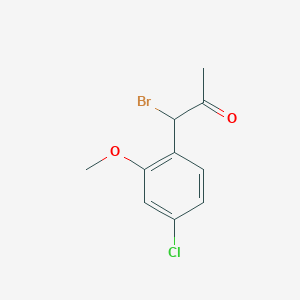
![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)

